molecular formula C21H17ClFN7O B2954328 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 923514-95-8

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2954328
CAS No.: 923514-95-8
M. Wt: 437.86
InChI Key: ARSHPSURHPQNHH-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone features a triazolopyrimidine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and enzyme modulation . Key structural elements include:

  • Triazolopyrimidine moiety: A fused bicyclic system (1,2,3-triazole + pyrimidine) substituted at position 3 with a 4-chlorophenyl group, which enhances electron-withdrawing properties and may influence target binding.
  • Piperazine linker: Attached to position 7 of the triazolopyrimidine, providing conformational flexibility and facilitating interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-4-6-17(7-5-15)30-20-18(26-27-30)19(24-13-25-20)28-8-10-29(11-9-28)21(31)14-2-1-3-16(23)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSHPSURHPQNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a member of the triazolo-pyrimidine class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity associated with this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H22ClF2N7O
  • Molecular Weight : 486.88 g/mol
  • CAS Number : 1072874-79-3

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival .
  • Antimicrobial Properties
    • Studies have demonstrated that triazolo derivatives possess antimicrobial activity against a range of pathogens. This includes efficacy against both fungal and bacterial strains. The presence of the chlorophenyl group is thought to enhance this activity by improving the compound's ability to penetrate microbial membranes .
  • CNS Activity
    • Compounds containing piperazine rings are known for their central nervous system (CNS) effects. The specific derivative discussed has been evaluated for its potential as an anxiolytic or antidepressant agent, with preliminary results indicating promising activity in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against MCF-7 and other carcinoma cells
AntimicrobialActive against various bacterial and fungal strains
CNS ActivityPotential anxiolytic effects observed in animal models

Table 2: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
(4-(3-(4-chlorophenyl)...MCF-720.91
Analog AA54915.34
Analog BHeLa25.67

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of triazolo-pyrimidine derivatives, the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 20.91 µM, demonstrating significant cytotoxicity compared to control groups. Further mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related compounds showed that those with a chlorophenyl moiety exhibited enhanced activity against Candida albicans and Staphylococcus aureus. The study concluded that structural modifications could optimize efficacy against resistant strains .

Comparison with Similar Compounds

Halogenation Effects

  • Target Compound vs. 4-Trifluoromethylphenyl Analog : Replacing the 3-fluorophenyl with a 4-trifluoromethylphenyl introduces a stronger electron-withdrawing group (CF₃), which could enhance binding to electron-rich regions of target proteins. However, this substitution increases molecular weight (463.4 vs.
  • This substitution lowers molecular weight (425.9 vs. ~436) and may alter bioavailability.

Solubility and Polarity

  • 2-Methoxyphenyl Analog : The methoxy group in this compound likely improves aqueous solubility compared to the target compound’s 3-fluorophenyl group.

Pharmacophore Considerations

The triazolopyrimidine core is conserved across all analogs, emphasizing its role as a critical pharmacophore. Substituent variations on the triazole and methanone moieties modulate:

  • Electron distribution : Halogens (Cl, F) and CF₃ influence electron density, affecting interactions with charged or polar residues in targets.
  • Steric effects : Bulky groups (e.g., cyclohexyl) may restrict conformational flexibility but enhance selectivity for specific binding pockets.

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